5-((4-Benzylpiperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-((4-Benzylpiperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol” is a chemical compound that is used in scientific research. It belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. In one study, a novel and potential 5-HT3 receptor antagonist (4-benzylpiperazin-1-yl)(3-methoxyquinoxalin-2-yl) methanone was synthesized in a laboratory . The synthesis process involved the use of different stress paradigms daily for a period of 28 days to induce depressive-like behavior .Molecular Structure Analysis
The molecular structure of this compound is complex. The terminal benzene rings in the molecules are inclined towards the mean plane of the piperazine ring with torsion angles .Chemical Reactions Analysis
This compound has been studied for its effects on chronic unpredictable mild stress (CUMS)-induced behavioral and biochemical alterations in mice . The results showed that CUMS caused depression-like behavior in mice, as indicated by the significant decrease in sucrose consumption and locomotor activity and increase in immobility in the forced swim test .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Analysis
Synthesis and Evaluation of Anti-Inflammatory Activity : Thiazolo[3,2-b]-1,2,4-triazole-5(6H)-ones and their Michael Addition products were synthesized and evaluated for anti-inflammatory activities. The study conducted by Tozkoparan et al. (1999) highlights the one-step synthesis of these compounds and their subsequent investigation for anti-inflammatory potential. The compounds synthesized demonstrated significant activity, with some compounds showing higher anti-inflammatory effects compared to the reference drug, Indometacin, at certain dose levels (Tozkoparan et al., 1999).
Conformational Analyses and Molecular Docking Studies : Karayel (2021) conducted detailed studies on the tautomeric properties, conformations, and anti-cancer properties of benzimidazole derivatives bearing 1,2,4-triazole. This research used density functional theory and molecular docking to understand the stability and potential anti-cancer activity of these compounds. The study provided insights into the molecular stabilities and potential interactions with biological targets (Karayel, 2021).
Pharmacological and Biological Applications
Evaluation of Positive Inotropic Agents : Wu et al. (2013) synthesized and evaluated [1,2,4]triazolo[3,4‐a]phthalazine and tetrazolo[5,1‐a]phthalazine derivatives bearing substituted benzylpiperazine moieties. These compounds were assessed for their positive inotropic activity, indicating their potential use in enhancing cardiac contractility. The study presents a comparison with the existing drug, milrinone, and identifies the most potent compounds through in vitro activity measurements (Wu et al., 2013).
Antiproliferative Activity : Narayana et al. (2010) synthesized and characterized new thiazolo[3,2-b][1,2,4]triazoles for their antiproliferative activity. The study provides an in-depth analysis of the synthesis process and the promising activity exhibited by some compounds, indicating their potential in cancer therapy (Narayana et al., 2010).
Antimicrobial Activities : Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives and evaluated their antimicrobial activities. The study highlights the synthesis process and the observed activities against various microorganisms, demonstrating the potential of these compounds in treating infections (Bektaş et al., 2007).
Antifungal and Antituberculosis Agents : The synthesis of new thiazolyl-pyrazolyl-1,2,3-triazole derivatives was explored for their potential antimicrobial properties. Nalawade et al. (2019) investigated these compounds for their promising antifungal activity against various fungal strains and their potential effect on ergosterol biosynthesis, a crucial component in fungal cell membranes. The findings suggest that these derivatives could serve as a foundation for developing new treatments against fungal infections (Nalawade et al., 2019).
Zukünftige Richtungen
Future research on this compound could focus on further understanding its mechanism of action and potential therapeutic uses. It could also involve further studies on its synthesis and physical and chemical properties. The compound has shown promising results in preclinical evaluations of antidepressants , suggesting potential applications in the treatment of depression and anxiety disorders.
Eigenschaften
IUPAC Name |
5-[(4-benzylpiperazin-1-yl)-(3-methoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2S/c1-30-19-9-5-8-18(14-19)20(21-22(29)28-23(31-21)24-16-25-28)27-12-10-26(11-13-27)15-17-6-3-2-4-7-17/h2-9,14,16,20,29H,10-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDVSMUZNMODNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2=C(N3C(=NC=N3)S2)O)N4CCN(CC4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((4-Benzylpiperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.